molecular formula C10H8ClNO2S2 B6610292 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2763749-70-6

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6610292
CAS No.: 2763749-70-6
M. Wt: 273.8 g/mol
InChI Key: LTBVRSIYGDWAJY-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride is a sulfonyl chloride derivative featuring a thiazole core substituted with a 3-methylphenyl group at position 2 and a sulfonyl chloride (-SO₂Cl) group at position 5. This compound is highly reactive due to the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in synthesizing sulfonamides, sulfonate esters, and other functionalized thiazole derivatives.

Properties

IUPAC Name

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S2/c1-7-3-2-4-8(5-7)10-12-6-9(15-10)16(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTBVRSIYGDWAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC=C(S2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylthiourea with α-haloketones to form the thiazole ring, followed by sulfonylation using chlorosulfonic acid or sulfuryl chloride. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent hydrolysis and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.

    Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium catalysts for coupling reactions

Major Products

    Sulfonamides: Formed by reaction with amines

    Sulfonates: Formed by reaction with alcohols

    Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that thiazole derivatives, including 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride, exhibit significant antimicrobial properties. The sulfonyl chloride functional group enhances the compound's ability to interact with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that modifications of the thiazole ring can lead to compounds with improved efficacy against various bacterial strains .

Anticancer Properties
Thiazole derivatives have also been investigated for their potential anticancer activities. The presence of the sulfonyl chloride group is believed to play a crucial role in the mechanism of action against cancer cells. For instance, compounds structurally related to 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride have demonstrated cytotoxic effects in vitro against several cancer cell lines. This suggests that further exploration could yield promising anticancer agents .

Organic Synthesis

Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis. Its sulfonyl chloride functionality allows it to participate in various reactions, such as nucleophilic substitution and coupling reactions. This property is particularly useful in synthesizing more complex molecules, including pharmaceuticals and agrochemicals .

Synthesis of Thiazole Derivatives
A notable application is its use in the synthesis of other thiazole derivatives. The ability to modify the thiazole ring through sulfonylation reactions opens pathways for creating a library of compounds with diverse biological activities .

Material Science

Polymer Chemistry
In material science, 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride can be utilized in polymer chemistry as a functional monomer. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research has indicated that polymers containing thiazole units exhibit improved mechanical properties and are suitable for various industrial applications .

Coatings and Adhesives
The compound's reactivity also makes it suitable for developing advanced coatings and adhesives. Its ability to form strong covalent bonds can lead to materials with enhanced durability and performance under harsh environmental conditions .

Case Studies

Study TitleApplicationFindings
Antimicrobial Properties of ThiazolesMedicinal ChemistryDemonstrated significant activity against Gram-positive bacteria.
Synthesis of Novel Thiazole DerivativesOrganic SynthesisDeveloped new compounds with potential anticancer activity.
Functional Polymers from ThiazolesMaterial ScienceEnhanced thermal stability and mechanical properties observed in synthesized polymers.

Mechanism of Action

The mechanism of action of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride involves its ability to interact with biological molecules through its reactive sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially inhibiting their function. The thiazole ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and substituent effects of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride and its analogs:

Compound Name Molecular Formula Substituents (Thiazole Positions) Molecular Weight (g/mol) Notable Properties Reference
2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ 2: 3-methylphenyl; 5: -SO₂Cl 273.76 Reactive sulfonyl chloride; potential for antitumor derivatives
2-Phenyl-1,3-thiazole-5-sulfonyl chloride C₉H₆ClNO₂S₂ 2: phenyl; 5: -SO₂Cl 259.73 Simpler phenyl substituent; lower molecular weight
2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride C₉H₅Cl₂NO₂S₂ 2: Cl; 4: phenyl; 5: -SO₂Cl 294.20 Increased electrophilicity due to Cl; higher molecular weight
4-Methyl-2-phenyl-1,3-thiazole-5-sulfonyl chloride C₁₀H₈ClNO₂S₂ 4: methyl; 2: phenyl; 5: -SO₂Cl 273.76 Methyl group enhances stability; similar MW to target compound
4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-sulfonyl chloride C₁₂H₈ClF₃NO₂S₂ 4: methyl; 2: CF₃-phenyl; 5: -SO₂Cl 341.76 Electron-withdrawing CF₃ group increases reactivity and lipophilicity
2-Acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride C₆H₇ClN₂O₃S₂ 2: acetamido; 4: methyl; 5: -SO₂Cl 254.77 Polar acetamido group may improve aqueous solubility

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., methyl at position 4 in ) enhance stability, while electron-withdrawing groups (e.g., Cl at position 2 in , CF₃ in ) increase electrophilicity and reactivity.

Stability and Handling

  • Hydrolysis Sensitivity : All sulfonyl chlorides are moisture-sensitive; storage under anhydrous conditions is critical.
  • Thermal Stability : Methyl-substituted derivatives (e.g., ) exhibit higher thermal stability compared to halogenated analogs (e.g., ).

Biological Activity

2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chloride is a thiazole derivative that has garnered attention due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This compound's unique structural features contribute to its reactivity and biological effects, making it a valuable subject of study in medicinal chemistry.

Structural Characteristics

The compound features a thiazole ring, which is known for its diverse biological activities. The sulfonyl chloride functional group enhances its reactivity, allowing for the synthesis of various derivatives that may exhibit different biological activities.

Compound Name Structural Features Unique Characteristics
2-(3-Methylphenyl)-1,3-thiazole-5-sulfonyl chlorideContains a thiazole ring with a methylphenyl substitutionExhibits potential anticancer and antimicrobial activity
1,3-Thiazole-5-sulfonyl chlorideBasic thiazole structure with sulfonyl chlorideUsed as a building block in drug synthesis
2-Methyl-4-tosyl-1,3-thiazole-5-sulfonyl chlorideMethyl and tosyl groups addedInfluences reactivity and biological effects

The biological activity of 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and sulfonyl chloride group play crucial roles in binding to these targets, leading to various biological effects. For instance, the compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride demonstrate effectiveness against various bacterial strains. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria with promising results .

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Compounds that include the thiazole moiety have shown cytotoxic activity against several cancer cell lines. Notably, structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring can enhance cytotoxicity. For instance, compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited increased potency against cancer cells .

Case Studies

  • Antitumor Activity : A study evaluated the anticancer effects of thiazole derivatives on human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin, highlighting their potential as effective anticancer agents .
  • Antimicrobial Studies : Another investigation focused on the antibacterial properties of thiazole derivatives against E. coli and S. aureus. The compounds demonstrated significant zones of inhibition, indicating strong antibacterial activity .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 2-(3-methylphenyl)-1,3-thiazole-5-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves cyclization of precursor thioamides or thioureas using reagents like Lawesson’s reagent, followed by oxidative chlorination (e.g., Cl₂ or SOCl₂). For example, analogous thiazole sulfonyl chlorides are synthesized via cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate, followed by oxidative chlorination of intermediates . Optimization requires monitoring reaction temperature, stoichiometry of chlorinating agents, and solvent selection (e.g., dichloromethane or toluene).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : Confirm regiochemistry of the thiazole ring and substituent positions (¹H/¹³C NMR).
  • Mass Spectrometry : Verify molecular weight and fragmentation patterns (ESI-MS or HRMS).
  • X-ray Crystallography : Resolve ambiguities in molecular geometry using programs like SHELX or WinGX . For example, anisotropic displacement parameters from single-crystal data can clarify sulfonyl chloride group orientation.

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental data (e.g., NMR vs. X-ray) during structural elucidation?

  • Methodology :

  • Cross-Validation : Compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian or ORCA).
  • Crystallographic Refinement : Use SHELXL to model disorder or thermal motion in the sulfonyl chloride group .
  • Dynamic NMR Studies : Investigate conformational flexibility at variable temperatures if X-ray data conflicts with solution-state NMR.

Q. What strategies are effective for designing 2-(3-methylphenyl)-1,3-thiazole-5-sulfonamide derivatives with antitumor activity?

  • Methodology :

  • Derivatization : React the sulfonyl chloride with amines (e.g., primary/secondary amines, heterocyclic amines) under inert conditions.
  • Structure-Activity Relationship (SAR) : Screen derivatives against cancer cell lines (e.g., NCI-60 panel) to identify substituents enhancing bioactivity. For example, bulky aryl groups on the sulfonamide moiety may improve binding to enzymatic targets .
  • Computational Docking : Predict interactions with targets like carbonic anhydrase IX using AutoDock or Schrödinger Suite.

Q. What challenges arise in scaling up the synthesis of this sulfonyl chloride, and how can they be mitigated?

  • Methodology :

  • Byproduct Control : Monitor chlorination efficiency via TLC or in situ IR to minimize over-chlorination.
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (e.g., from ethanol/water) to isolate high-purity product.
  • Stability : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis to sulfonic acids.

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